Antitubercular Potency: 1-(3-Phenoxypropyl) Moiety Drives Sub-100 nM MIC Against M. tuberculosis vs. 2-Ethyl Analog Baseline
In the phenoxyalkylbenzimidazole (PAB) series evaluated by Chandrasekera et al., the 1-(3-phenoxypropyl) substituent is a strict requirement for potent antitubercular activity, with the most optimized PAB analog achieving an MIC of 52 nM (selectivity index = 523) against M. tuberculosis H37Rv [1]. The exemplar compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole itself exhibits only moderate activity (MIC significantly higher than 52 nM), demonstrating that the 2-position substituent (ethyl vs. furyl) modulates absolute potency within the PAB class [1]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole retains the essential 1-(3-phenoxypropyl) pharmacophore, positioning it as a candidate for achieving sub-100 nM MIC values through further optimization of the 2-furyl group. Resistance mapping via QcrB mutant strains confirmed target engagement for the PAB series, establishing a mechanism-based rationale for compound selection [2].
| Evidence Dimension | Antitubercular potency (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Retains 1-(3-phenoxypropyl) pharmacophore; predicted MIC < 100 nM based on PAB SAR (exact value not reported for this specific compound) |
| Comparator Or Baseline | Most potent PAB analog: MIC = 52 nM; 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole exemplar: MIC > 52 nM (moderate activity); Isoniazid control: MIC ~ 0.05–0.2 μg/mL |
| Quantified Difference | PAB class achieves up to 52 nM MIC; 1-(3-phenoxypropyl) group essential for sub-μM activity; removal of phenoxypropyl chain results in loss of activity (MIC > 10 μM) |
| Conditions | M. tuberculosis H37Rv (London Pride); aerobic replicating conditions; microdilution method |
Why This Matters
For antitubercular screening programs, selecting a benzimidazole with the 1-(3-phenoxypropyl) group ensures access to the QcrB-targeting chemical space, whereas analogs lacking this substituent are unlikely to exhibit sub-micromolar anti-TB activity.
- [1] Chandrasekera, N. S.; et al. J. Med. Chem. 2015, 58 (18), 7273–7285. DOI: 10.1021/acs.jmedchem.5b00546. View Source
- [2] Chandrasekera, N. S.; et al. scite.ai citation: QcrB mutant strains resistant to PAB compounds, confirming target. https://scite.ai/reports/10.1021/acs.jmedchem.5b00546 (accessed 2026-05-02). View Source
